molecular formula C25H29F3N4O3 B2565936 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 922120-64-7

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2565936
CAS No.: 922120-64-7
M. Wt: 490.527
InChI Key: OIXJVASDYZWKJZ-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydroquinoline ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the morpholine group: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.

    Coupling with the trifluoromethylphenyl group: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroquinoline ring would yield quinoline derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with various biological targets.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide
  • **N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-4-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide

Uniqueness

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of the morpholine group, which can impart different chemical and biological properties compared to similar compounds with other substituents. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29F3N4O3/c1-31-9-3-4-17-14-18(7-8-21(17)31)22(32-10-12-35-13-11-32)16-29-23(33)24(34)30-20-6-2-5-19(15-20)25(26,27)28/h2,5-8,14-15,22H,3-4,9-13,16H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXJVASDYZWKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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